N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea
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Overview
Description
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea can be achieved through several synthetic routes. One common method involves the reaction of an appropriate oxazole derivative with an isocyanate compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea can be compared with other similar compounds, such as:
N-Methyl-2-pyrrolidone: Both compounds contain a nitrogen atom and are used in industrial applications, but they differ in their ring structures and specific uses.
N,N-Dimethylformamide: This compound is another example of a urea derivative, but it lacks the oxazole ring present in N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea. The uniqueness of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55808-67-8 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-1-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-5-6-15(4)12(16)13-11-8-10(17-14-11)7-9(2)3/h5,8-9H,1,6-7H2,2-4H3,(H,13,14,16) |
InChI Key |
UBPAHINMWPKZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)NC(=O)N(C)CC=C |
Origin of Product |
United States |
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